REACTION_CXSMILES
|
[CH2:1]1[CH:9]2[N:4]([CH2:5][CH2:6][C:7](=O)[CH2:8]2)[CH2:3][CH2:2]1.[NH3:11].C(O)C.[H][H]>[Pd]>[NH2:11][CH:7]1[CH2:8][CH:9]2[N:4]([CH2:3][CH2:2][CH2:1]2)[CH2:5][CH2:6]1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1CCN2CCC(CC12)=O
|
Name
|
|
Quantity
|
54 mL
|
Type
|
reactant
|
Smiles
|
N.C(C)O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
At the end of this time, the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCN2CCCC2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.91 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |